L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)-
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Overview
Description
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- is a synthetic derivative of the amino acid L-Phenylalanine. This compound is characterized by the presence of a phenylazo group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- typically involves the following steps:
Protection of the Amino Group: The amino group of L-Phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected L-Phenylalanine.
Diazotization and Coupling: The Boc-protected L-Phenylalanine undergoes diazotization using sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with aniline or a substituted aniline to introduce the phenylazo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the protection and coupling reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Deprotection: Free amine derivatives of L-Phenylalanine.
Scientific Research Applications
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- involves its interaction with molecular targets such as enzymes and proteins. The phenylazo group can participate in electron transfer reactions, while the Boc group provides stability and protection during chemical transformations. The compound’s effects are mediated through pathways involving enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-[(4-methylphenyl)dithio]-
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(2-naphthalenyl)-
Uniqueness
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other Boc-protected L-Phenylalanine derivatives that may lack the azo functionality.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenyldiazenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,3)27-19(26)21-17(18(24)25)13-14-9-11-16(12-10-14)23-22-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,26)(H,24,25)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGILQBLNBVSUCR-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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